N-(2-cyanophenyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide
Description
N-(2-cyanophenyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a cyanophenyl group and a furylmethylamino-oxoethoxy moiety, making it a molecule of interest for its unique structural properties and reactivity.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-[2-(furan-2-ylmethylamino)-2-oxoethoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c22-12-15-6-1-3-9-18(15)24-21(26)17-8-2-4-10-19(17)28-14-20(25)23-13-16-7-5-11-27-16/h1-11H,13-14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVIZVBISLAFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2OCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the reaction of 2-cyanobenzoic acid with thionyl chloride to form 2-cyanobenzoyl chloride.
Nucleophilic Substitution: The 2-cyanobenzoyl chloride is then reacted with 2-(2-aminoethoxy)benzamide under basic conditions to form the intermediate compound.
Furylmethylation: The intermediate is further reacted with furylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Conversion of the furylmethyl group to a carboxylic acid.
Reduction: Formation of 2-(2-aminophenyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide.
Substitution: Introduction of nitro or halogen groups on the benzamide ring.
Scientific Research Applications
N-(2-cyanophenyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-cyanophenyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-cyanophenyl)-2-{2-[(2-thienylmethyl)amino]-2-oxoethoxy}benzamide
- **N-(2-cyanophenyl)-2-{2-[(2-pyridylmethyl)amino]-2-oxoethoxy}benzamide
Uniqueness
N-(2-cyanophenyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide is unique due to the presence of the furylmethyl group, which imparts distinct electronic and steric properties compared to its thiophene and pyridine analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
